molecular formula C7H9BrO4 B2882410 Dimethyl 2-bromomethylfumarate CAS No. 19530-68-8

Dimethyl 2-bromomethylfumarate

Cat. No. B2882410
CAS RN: 19530-68-8
M. Wt: 237.049
InChI Key: YJVJKHGQCFLAEB-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-bromomethylfumarate is a chemical compound that has been used in the synthesis of enes, dienes, and related natural products . It is a derivative of fumaric acid, which is known for its use in various pharmaceutical preparations .


Synthesis Analysis

The synthesis of Dimethyl 2-bromomethylfumarate involves a cascade methodology that results in short reaction times and quantitative yields . Two strategies have been identified for its synthesis: starting from fumaric acid or maleic anhydride .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-bromomethylfumarate can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .


Chemical Reactions Analysis

Dimethyl 2-bromomethylfumarate is involved in various chemical reactions. For instance, it has been used in SN2’ coupling reactions with Wittig reagents . It also plays a role in continuous-flow synthesis, which is a process intensification strategy towards the synthesis of active pharmaceutical ingredients .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-bromomethylfumarate can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Pharmaceutical Drug Development

Dimethyl 2-bromomethylfumarate is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of fumarate derivatives that are important in the development of drugs for treating conditions such as psoriasis and multiple sclerosis .

Biological Process Investigation

Researchers employ Dimethyl 2-bromomethylfumarate to study biological processes, particularly those involving the fumarate group. It serves as a key reagent in biochemical assays that explore metabolic pathways.

Anti-Inflammatory Applications

Due to its anti-inflammatory properties, Dimethyl 2-bromomethylfumarate is being investigated for its potential use in treating inflammatory diseases. It may play a role in developing treatments for conditions like arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies suggest that Dimethyl 2-bromomethylfumarate has neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect nerve cells from damage is of significant interest .

Oxidative Stress Modulation

This compound is known to modulate oxidative stress, which is a factor in many chronic diseases. Research into its application in cardiovascular diseases, where oxidative stress plays a crucial role, is ongoing .

Cancer Research

Dimethyl 2-bromomethylfumarate is being explored for its anti-proliferative effects on cancer cells. It may contribute to the development of novel cancer therapies, particularly in cases where the fumarate pathway is implicated .

Mechanism of Action

Target of Action

The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .

Mode of Action

Dimethyl 2-bromomethylfumarate is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .

Pharmacokinetics

After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both Dimethyl 2-bromomethylfumarate and its primary metabolite MMF are believed to be responsible for its therapeutic effect .

Result of Action

The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .

properties

IUPAC Name

dimethyl (Z)-2-(bromomethyl)but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVJKHGQCFLAEB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\CBr)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.